molecular formula C9H12N2OS B2486613 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide CAS No. 1339474-55-3

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2486613
CAS No.: 1339474-55-3
M. Wt: 196.27
InChI Key: SYARHYBENQGMKU-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide, also known as MTETA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTETA belongs to the class of thiazole compounds and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis of Thiazole Derivatives

A chemoselective thionation-cyclization method mediated by Lawesson's reagent has been developed for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showcasing the synthetic utility of thiazole derivatives in organic chemistry (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).

Anticancer Activity

Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides indicates potential anticancer activity. These compounds were synthesized and tested against several cancer cell lines, showing moderate to excellent activity compared to the reference drug etoposide (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives revealed their role as new series of supramolecular gelators, with a focus on the influence of methyl functionality and S⋯O interaction on gelation behavior. This highlights the application of thiazole derivatives in materials science for creating stable gels with low minimum gelator concentration (P. Yadav, Amar Ballabh, 2020).

Fluorescent Dyes

The use of thioamides, including those related to thiazole chemistry, in synthesizing fluorescent dyes for a variety of applications has been reported. These dyes display fluorescence across a broad spectrum, demonstrating the versatility of thiazole derivatives in developing materials with specific optical properties (Marzena Witalewska, Anna Wrona-Piotrowicz, J. Zakrzewski, 2019).

Properties

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-3-8(12)10-5-4-9-11-7(2)6-13-9/h3,6H,1,4-5H2,2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYARHYBENQGMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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